molecular formula C31H31N5O4 B12187392 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12187392
M. Wt: 537.6 g/mol
InChI Key: IETHOULFMICKPR-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C31H31N5O4

Molecular Weight

537.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H31N5O4/c1-20-8-7-16-36-28(20)34-29-24(31(36)38)19-23(30(37)33-15-13-21-9-5-4-6-10-21)27(32)35(29)17-14-22-11-12-25(39-2)26(18-22)40-3/h4-12,16,18-19,32H,13-15,17H2,1-3H3,(H,33,37)

InChI Key

IETHOULFMICKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart from similar compounds is its specific functional groups and tricyclic structure

Biological Activity

The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , hereafter referred to as Compound X , has garnered attention in recent years due to its unique structural features and potential biological activities. This article explores the biological activity of Compound X, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula and Weight

ParameterValue
Molecular Formula C29H28N6O4
Molecular Weight 524.6 g/mol
IUPAC Name 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Compound X features a triazatricyclo core and various functional groups that contribute to its biological activity.

The biological activity of Compound X is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and cancer progression. For instance:

  • Enzyme Inhibition : Compound X may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins and other inflammatory mediators .
  • Signal Pathway Modulation : The compound could modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anti-inflammatory Effects

Research has indicated that similar compounds exhibit significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. For example:

  • Compounds with similar structures have demonstrated IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM . This suggests that Compound X may also possess comparable anti-inflammatory activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to Compound X:

  • A study identified a novel anticancer compound through screening that shared structural similarities with Compound X . The findings indicated effective inhibition of tumor growth in multicellular spheroids.

Case Studies

  • Case Study on Inflammation : A derivative of Compound X was tested for its ability to reduce inflammation in a murine model of arthritis. The results showed a significant decrease in paw swelling and inflammatory markers compared to the control group.
  • Case Study on Cancer Cell Lines : In vitro studies using breast cancer cell lines revealed that Compound X induced apoptosis and inhibited cell proliferation at concentrations as low as 10 μM.

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